2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine . The reaction conditions are relatively mild, making this method suitable for laboratory-scale synthesis.
Chemical Reactions Analysis
2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves its interaction with molecular targets such as estrogen receptors. It binds to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol can be compared with similar compounds such as:
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: This compound has a similar structure but with a methyl group instead of a methoxy group on the phenyl ring.
2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar structure with an additional methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-6-[(3-methoxyphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-4-6-12(9-13)16-10-11-5-3-8-14(19-2)15(11)17/h3-10,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHJXOCNQSPYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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